molecular formula C16H18N2O2 B3017917 N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide CAS No. 1049562-62-0

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide

Cat. No.: B3017917
CAS No.: 1049562-62-0
M. Wt: 270.332
InChI Key: CMUIBQDXNWLXLZ-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide typically involves the cyclization of indole derivatives. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H₃PO₂) as a reducing agent, and triethylamine (Et₃N) under reflux conditions in 1-propanol . This reaction consistently yields the desired indole derivative in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the indole ring.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression and is a target for cancer therapy . The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its dual cyclopropane moieties, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15(10-1-2-10)17-13-5-6-14-12(9-13)7-8-18(14)16(20)11-3-4-11/h5-6,9-11H,1-4,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUIBQDXNWLXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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